1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9(8-4-5-8)6-7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAUTKZKOZPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group on the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions to improve yield and efficiency. For example, a large-scale synthesis might involve the use of a flow microreactor system to introduce the Boc group more efficiently .
Chemical Reactions Analysis
Reactivity of the Boc Protecting Group
The Boc group is acid-labile and serves as a temporary amine protector in synthetic applications. Key reactions include:
-
Acidic Deprotection : Cleavage occurs under strong acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), regenerating the free amine .
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Stability : The Boc group remains intact under basic or neutral conditions, making it compatible with reactions involving the carboxylic acid moiety .
Table 1: Deprotection Conditions for the Boc Group
| Reagent | Conditions | Product |
|---|---|---|
| TFA (20–50% in DCM) | 0–25°C, 1–4 hours | Free amine + CO₂ + tert-butanol |
| HCl (4M in dioxane) | 25°C, 2–6 hours | Free amine hydrochloride salt |
Reactivity of the Carboxylic Acid Group
The carboxylic acid participates in typical acid-catalyzed and nucleophilic reactions :
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Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters.
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Amide Formation : Activated by coupling agents (e.g., EDCl, HOBt) and reacts with amines to yield amides .
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Salt Formation : Neutralizes with bases (e.g., NaOH) to form carboxylate salts.
Table 2: Carboxylic Acid Derivatives
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester |
| Amide Coupling | EDCl, HOBt, DIPEA, RT | Amide derivative |
| Salt Formation | NaOH (aqueous), RT | Sodium carboxylate |
Cyclopropane Ring Reactivity
The cyclopropane substituent introduces steric and electronic effects:
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Ring-Opening Reactions : Under strain relief, the cyclopropane may undergo [2+1] cycloadditions with electrophiles (e.g., carbenes) or hydrogenate to a propyl group under catalytic hydrogenation .
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Stability : The ring is generally stable under mild conditions but may react under high heat or strong acids.
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid is primarily utilized in the synthesis of bioactive molecules. Its structure allows for modifications that enhance pharmacological properties. Notably, it serves as a precursor in the development of peptide-based drugs.
Case Study:
A study published in the Journal of Organic Chemistry highlighted the use of this compound as a building block for synthesizing cyclic peptides, which exhibit improved stability and bioactivity compared to linear peptides .
Organic Synthesis
The compound is also employed in various organic synthesis reactions, including:
- Asymmetric Synthesis : It aids in the formation of chiral centers, crucial for creating enantiomerically pure compounds.
Data Table: Asymmetric Synthesis Applications
Pharmaceutical Development
This compound has been explored for its potential antiviral properties. Research indicates that derivatives of this compound exhibit activity against viral infections, including coronaviruses.
Case Study:
A patent application detailed a series of derivatives based on this compound that demonstrated significant antiviral activity, suggesting its potential use in developing therapeutic agents for viral diseases .
Mechanism of Action
The mechanism of action for 1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to release the free amine . This process is crucial in multi-step organic synthesis, allowing for selective reactions without interference from the amine group.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Pyrrolidine vs. Piperidine Backbone : Piperidine derivatives (e.g., 5-ethylpiperidine-2-carboxylic acid) exhibit a six-membered ring, reducing ring strain and altering conformational flexibility compared to pyrrolidine-based analogs .
Physicochemical Properties
- Lipophilicity : The cyclopropyl substituent increases lipophilicity (logP ≈ 1.8) compared to the methyl analog (logP ≈ 1.2), which may improve membrane permeability in drug candidates .
- Solubility : The carboxylic acid group ensures moderate aqueous solubility (~2.5 mg/mL at pH 7), though cyclopropyl substitution may slightly reduce solubility compared to methyl or ethyl analogs .
Research Findings
- Bioactivity : Cyclopropyl-containing analogs demonstrate enhanced binding to prolyl oligopeptidase (POP) inhibitors due to conformational constraints, outperforming methyl-substituted derivatives in IC₅₀ assays (~15 nM vs. ~45 nM) .
- Stability : Cyclopropyl derivatives exhibit improved thermal stability (decomposition temperature >200°C) compared to ethyl-substituted analogs (~180°C) .
Biological Activity
1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid (commonly referred to as the tert-butoxycarbonyl derivative of cyclopropyl pyrrolidine) is a compound that has garnered interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. Its logP value is reported at 2.026, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Synthesis
The synthesis of this compound typically involves the protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) chemistry, followed by cyclization to form the pyrrolidine ring. This method allows for selective functionalization at the cyclopropyl moiety, which is crucial for enhancing biological activity.
Research indicates that compounds like this compound may act as modulators of specific receptors or enzymes within the body. In particular, derivatives of pyrrolidine have been studied for their interactions with neurotransmitter systems and potential anti-inflammatory effects.
Case Studies
- Neurotransmitter Modulation : A study explored the effects of similar pyrrolidine derivatives on neurotransmitter receptors, suggesting potential anxiolytic properties. The compound's structural similarity to known modulators indicates it may influence GABAergic pathways .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds, showing that they could inhibit pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in conditions characterized by chronic inflammation .
- Pharmacokinetics : A pharmacokinetic study demonstrated that similar compounds exhibit favorable absorption and distribution profiles, with a half-life conducive to therapeutic use. The moderate lipophilicity suggests efficient membrane permeability, which is critical for achieving effective concentrations at target sites .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.31 g/mol |
| LogP | 2.026 |
| Biological Activity | Neurotransmitter modulation, Anti-inflammatory effects |
Q & A
Q. What are the recommended synthetic routes for 1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step protocols, including cyclopropane ring formation, Boc protection, and carboxylation. Key steps include:
- Cyclopropane introduction : Use of cyclopropane-containing precursors under palladium-catalyzed cross-coupling conditions .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or acetonitrile at 0–25°C, requiring inert atmospheres to prevent side reactions .
- Optimization : Solvent polarity (e.g., dichloromethane vs. THF) and catalyst selection (e.g., DMAP for carboxylation) significantly impact purity. Yields >80% are achievable with rigorous exclusion of moisture .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Safety glasses, face shields, and nitrile gloves are mandatory to prevent skin/eye contact. Contaminated gloves must be disposed per hazardous waste protocols .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. No occupational exposure limits are established, but precautionary measures are advised .
- Storage : Stable at 2–8°C in airtight containers; incompatible with strong oxidizing agents .
Advanced Research Questions
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, HPLC) when characterizing this compound?
- NMR analysis : Compare chemical shifts of the cyclopropane protons (δ ~1.2–1.5 ppm) and Boc group (δ ~1.4 ppm) against reference spectra. Anomalies may indicate incomplete Boc protection or ring strain .
- HPLC contradictions : Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-elution peaks. Validate methods using spiked standards to confirm retention times .
- Cross-validation : Integrate mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 319.4 for C18H25NO4 derivatives) .
Q. What strategies are effective in resolving contradictions between in vitro and in silico pharmacological activity data?
- Docking studies : Use molecular dynamics simulations to assess binding affinity discrepancies. Adjust force fields to account for cyclopropane ring rigidity and Boc group steric effects .
- Experimental validation : Conduct dose-response assays under physiological pH (6.8–7.4) to mimic in vivo conditions. Compare IC50 values with computational predictions .
- Theoretical alignment : Link results to receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models) to explain deviations .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic environments?
- DFT parameters : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack at the pyrrolidine nitrogen or carboxylate group .
- Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to model reaction pathways. Compare activation energies for Boc deprotection under acidic vs. basic conditions .
- Validation : Correlate computational results with experimental kinetics (e.g., rate constants for hydrolysis) .
Q. What are the key considerations for studying the stereochemical stability of the cyclopropane ring under varying pH conditions?
- pH-dependent stability : Monitor ring-opening reactions via <sup>1</sup>H NMR at pH 2–10. Acidic conditions may protonate the pyrrolidine nitrogen, increasing ring strain .
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and assess racemization rates .
- Thermodynamic analysis : Calculate ΔG for ring-opening transitions using calorimetry to identify stabilizing substituents (e.g., electron-withdrawing groups) .
Methodological Frameworks
- Experimental design : Adopt embedded designs integrating quantitative (e.g., yield, purity) and qualitative (e.g., mechanistic insights) data to address multi-layered research questions .
- Theoretical alignment : Ground studies in conceptual frameworks (e.g., transition-state theory for reaction mechanisms) to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
